![molecular formula C7H14O3 B13327796 3-Hydroxy-2-methylhexanoic acid](/img/structure/B13327796.png)
3-Hydroxy-2-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy monocarboxylic acid that features a hydroxyl group and a methyl group attached to the hexanoic acid backbone. This compound is known for its presence in various biological systems and its role as a metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic hydrogenation of 2-methylhexanoic acid followed by selective oxidation. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Keto-2-methylhexanoic acid, 2-Methylhexanedioic acid.
Reduction: 3-Hydroxy-2-methylhexanol.
Substitution: 3-Chloro-2-methylhexanoic acid, 3-Bromo-2-methylhexanoic acid.
Scientific Research Applications
Detection of Human Presence
3-Hydroxy-3-methylhexanoic acid (3H3MH) and 3-methyl-2-hexanoic acid (3M2H), which are similar in structure, can be used in devices and methods designed for chemical detection of human presence .
Volatile Organic Compounds (VOCs): Human skin, particularly in the armpit region, produces perspiration that contains molecules which can be broken down by bacteria into hexanoic acids, which are VOCs . These VOCs produce a recognizable odor, which serves as a uniquely human chemical signature . The VOC molecules include 3-hydroxy-3-methylhexanoic (3H3MH) acid and 3-methyl-2-hexanoic (3M2H) acid .
Detection Device Components: A device designed to detect these VOCs may include :
- An inlet to receive air containing human-specific VOC molecules.
- A trap to capture the VOC molecules from the air.
- A sensor to detect at least a threshold quantity of 3H3MH acid and/or 3M2H acid among the VOC molecules.
- A communicator to provide notification of the detected threshold quantity.
Method of Detection: The detection method includes receiving air, capturing the VOC molecules, detecting the 3H3MH and 3M2H acids, and signaling notification of that detection . After being captured, these VOC molecules can be heated to increase volatility for spectroscopic detection .
Synthesis of Prostaglandin Intermediates
(+)S-2-hydroxy-2-methyl-hexanoic acid, a stereoisomer of 3-Hydroxy-2-methylhexanoic acid, is a valuable intermediate in the preparation of prostaglandin analogs .
Preparation Method: A method for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid involves reacting 2-methylene-hexanoyl chloride with L-proline in the presence of a base to form an amide . This oxazine is then hydrolyzed with concentrated hydrobromic acid, which leads to the formation of (+)S-2-hydroxy-2-methyl-hexanoic acid . The method utilizes L-proline as the chiral agent via an asymmetric halolactonization reaction .
Reaction Steps:
- 2-methylene hexanoic acid is converted to the respective acid chloride .
- The oxazine is hydrolyzed to (+)S-2-hydroxy-2-methyl-hexanoic acid by heating in the presence of concentrated HBr .
Further Synthesis: (+)S-2-hydroxy-2-methyl-hexanoic acid can be used to prepare the corresponding stereospecific acetylenic alcohol, 4-methyloct-l-yn-4S-ol, using known techniques . It can also be reduced with lithium aluminum hydride to yield the corresponding diol, which is then treated with tosyl chloride in pyridine to form the monotosylate .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Similar structure but with an additional methyl group at the 3-position.
2-Hydroxy-3-methylhexanoic acid: Hydroxyl group at the 2-position instead of the 3-position.
3-Hydroxyhexanoic acid: Lacks the methyl group at the 2-position.
Uniqueness
3-Hydroxy-2-methylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Hydroxy-2-methylhexanoic acid (HMHA) is a hydroxy fatty acid with significant biological activity, particularly in the context of human physiology and potential therapeutic applications. This article explores its biological roles, metabolic pathways, and implications in various health conditions, supported by relevant research findings and case studies.
Chemical Structure and Classification
This compound belongs to the class of organic compounds known as hydroxy fatty acids. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to a fatty acid chain, which influences their solubility and reactivity. The specific structure of HMHA is crucial for its biological functions, including its role as a precursor in metabolic pathways.
Biological Functions
1. Metabolism and Energy Production
HMHA is involved in lipid metabolism, where it serves as a substrate for various enzymatic reactions. It can be oxidized to produce energy or utilized in the synthesis of other biologically active molecules. Research indicates that HMHA may play a role in enhancing mitochondrial function, thereby improving energy production in cells .
2. Odor Production and Human Physiology
Recent studies have identified HMHA as a precursor to volatile organic compounds (VOCs) associated with body odor. Specifically, it contributes to the formation of odorants in human sweat, which are influenced by bacterial activity on the skin. The presence of HMHA and its derivatives has been linked to gender-specific differences in body odor profiles .
3. Potential Therapeutic Applications
There is emerging evidence suggesting that HMHA may have therapeutic potential due to its anti-inflammatory properties. It has been studied for its effects on metabolic disorders, including obesity and diabetes, where it may help modulate lipid profiles and improve insulin sensitivity .
Case Study 1: Metabolic Effects
A study involving diabetic rat models demonstrated that supplementation with HMHA led to significant improvements in blood glucose levels and lipid profiles. The findings suggest that HMHA may enhance metabolic health by modulating key metabolic pathways .
Case Study 2: Odor Analysis
In a comprehensive analysis of sweat samples from male and female volunteers, researchers found that the concentration of HMHA was significantly correlated with the intensity of body odor. This study highlighted the role of HMHA in the biochemical processes that determine individual scent profiles .
Data Tables
Study | Findings | Implications |
---|---|---|
Diabetic Rat Model | Reduced blood glucose and improved lipid profiles with HMHA supplementation | Potential for managing diabetes through dietary interventions |
Sweat Analysis | Higher concentrations of HMHA correlated with stronger body odor in males | Insights into gender differences in body odor composition |
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
UBEKFGMRKUQZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.